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Compound of Interest

Compound Name: Cy3.5

Cat. No.: B12378127 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The Cyanine 3.5 (Cy3.5) dye is a bright, orange-red fluorescent label widely used for the

covalent labeling of proteins, peptides, and other biomolecules.[1] Its strong fluorescence, high

water solubility, and good photostability make it a reliable choice for a variety of applications,

including fluorescence microscopy, flow cytometry, and immunoassays.[1] This document

provides detailed protocols for labeling proteins with Cy3.5, focusing on the most common

amine-reactive N-hydroxysuccinimide (NHS) ester chemistry. An alternative protocol for

labeling sulfhydryl groups using maleimide chemistry is also presented.

Chemical and Spectroscopic Properties of Cy3.5
The key characteristics of Cy3.5 are essential for designing experiments, selecting appropriate

instrumentation, and quantifying the degree of labeling.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12378127?utm_src=pdf-interest
https://www.benchchem.com/product/b12378127?utm_src=pdf-body
https://www.jenabioscience.com/images/PDF/FP-201-CY3.0003.pdf
https://www.jenabioscience.com/images/PDF/FP-201-CY3.0003.pdf
https://www.benchchem.com/product/b12378127?utm_src=pdf-body
https://www.benchchem.com/product/b12378127?utm_src=pdf-body
https://www.benchchem.com/product/b12378127?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Appearance Dark purple solid [1]

Molecular Weight (NHS Ester) 741.62 g/mol [1]

Excitation Maximum (λex) ~581-591 nm [1][2]

Emission Maximum (λem) ~596-604 nm [1][2]

Molar Extinction Coefficient (ε) 116,000 M⁻¹cm⁻¹ [1][2]

Fluorescence Quantum Yield

(Φ)
0.35 [1]

Solubility

Soluble in organic solvents

(DMF, DMSO), insoluble in

water

[1]

Storage
Store at -20°C in the dark,

desiccated
[1]

Protein Labeling with Cy3.5 NHS Ester
The most common method for labeling proteins with Cy3.5 involves the use of an N-

hydroxysuccinimide (NHS) ester derivative of the dye. This reactive group efficiently forms a

stable amide bond with primary amines, such as the ε-amino group of lysine residues and the

N-terminal α-amino group of the polypeptide chain, under mild basic conditions.[1]

Signaling Pathway of Amine-Reactive Labeling
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Caption: Covalent labeling of a protein with Cy3.5 NHS Ester.

Experimental Workflow
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Caption: General workflow for protein labeling with Cy3.5 NHS Ester.

Detailed Protocol for Amine Labeling
Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

Cy3.5 NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
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Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0, or 1 M Glycine

Purification column (e.g., gel filtration or desalting column)

Procedure:

Protein Preparation:

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

If the protein solution contains amine-containing buffers like Tris or glycine, it must be

dialyzed against an amine-free buffer such as PBS.[3]

Dye Preparation:

Immediately before use, dissolve the Cy3.5 NHS ester in anhydrous DMF or DMSO to a

concentration of 10 mg/mL.[4]

Labeling Reaction:

For optimal labeling, a molar excess of the dye is required. A starting point of a 10:1 to

15:1 molar ratio of dye to protein is recommended.[1][3] This may need to be optimized for

your specific protein.

Add the calculated amount of the dye solution to the protein solution while gently stirring.

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected

from light.[3]

Quench the Reaction (Optional):

To stop the labeling reaction, add a quenching buffer (e.g., Tris-HCl or Glycine) to a final

concentration of 50-100 mM.[5]

Purification of the Labeled Protein:

Separate the labeled protein from the unreacted dye using a gel filtration or desalting

column.[3]
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Collect the fractions containing the labeled protein. The first colored fraction is typically the

labeled protein.

Characterization and Storage:

Determine the protein concentration and the degree of labeling (DOL). The DOL is the

average number of dye molecules per protein molecule and can be calculated from the

absorbance at 280 nm and ~591 nm.[1]

Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term

storage, protected from light.[3]

Calculation of Degree of Labeling (DOL)
The DOL can be determined using the following formula:

DOL = (A_max × M_protein) / ((A_280 - (A_max × CF)) × ε_dye)

Where:

A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength

(~591 nm for Cy3.5).

M_protein is the molecular weight of the protein in g/mol .

A_280 is the absorbance of the conjugate at 280 nm.

CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05-0.1 for

Cy dyes).

ε_dye is the molar extinction coefficient of the dye at its A_max (116,000 M⁻¹cm⁻¹ for Cy3.5).

[1][2]

Alternative Protocol: Labeling with Cy3.5 Maleimide
For proteins where amine labeling might interfere with function, such as at an antibody's

antigen-binding site, maleimide chemistry offers a valuable alternative by targeting sulfhydryl

groups (-SH) found in cysteine residues.
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Principle of Maleimide Labeling
Maleimide groups react specifically with free sulfhydryl groups at a neutral pH range (6.5-7.5)

to form a stable thioether bond. In antibodies, inter-chain disulfide bonds in the hinge region

can be selectively reduced to generate free sulfhydryls for labeling without affecting the

antigen-binding sites.

Detailed Protocol for Sulfhydryl Labeling
Materials:

IgG Antibody (1-10 mg/mL in a suitable buffer)

Cy3.5 Maleimide

Reaction Buffer: PBS, pH 7.2-7.4, or Tris/HEPES buffer, pH 7.0-7.5

Reducing Agent (Optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)

Anhydrous DMSO or DMF

Purification Media: Sephadex® G-25 or equivalent desalting column

Procedure:

Antibody Preparation:

Ensure the antibody is at a concentration of 1-10 mg/mL. For optimal results, a

concentration of 2-10 mg/mL is preferred.

If reduction of disulfide bonds is necessary, incubate the antibody with a reducing agent

like TCEP or DTT for approximately 30 minutes at room temperature.

Dye Preparation:

Allow the vial of Cy3.5 maleimide to warm to room temperature before opening.

Prepare a stock solution by dissolving the dye in anhydrous DMSO or DMF. For example,

dissolve 1 mg of the dye in 100 µL of DMSO.
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Conjugation Reaction:

Add the Cy3.5 maleimide stock solution to the antibody solution. The optimal dye-to-

antibody molar ratio should be determined empirically, with starting ratios of 5:1, 10:1,

15:1, or 20:1 being common.

Incubate the reaction mixture at room temperature for 1 hour with continuous rotation or

shaking.

Purification:

Purify the labeled antibody using a desalting column (e.g., Sephadex® G-25) equilibrated

with PBS buffer.

Apply the reaction mixture to the column and collect the fractions. The first colored band to

elute will be the labeled antibody.

Applications of Cy3.5-Labeled Proteins
Cy3.5-labeled proteins are versatile tools in various research and diagnostic applications.

Fluorescence Microscopy: Labeled proteins and antibodies can be used to visualize their

localization and trafficking within cells and tissues.[3]

Flow Cytometry: Cy3.5-conjugated antibodies are used for the identification and sorting of

specific cell populations based on the expression of cell surface and intracellular antigens.[2]

[3]

Immunoassays (ELISA): Labeled antibodies or antigens can be used for the sensitive

quantification of analytes in a sample.[3]

Western Blotting: Fluorescently labeled secondary antibodies enable the sensitive detection

of target proteins.[3]

Förster Resonance Energy Transfer (FRET): Cy3.5 can serve as a FRET donor or acceptor

in studies of molecular interactions.[3]
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Troubleshooting
Problem Potential Cause

Recommended
Solution

Reference(s)

Low Degree of

Labeling (DOL)

Low protein

concentration

Increase protein

concentration to >2

mg/mL.

[1]

Presence of

competing amines in

the buffer

Use an amine-free

buffer like bicarbonate

or borate. Perform

buffer exchange if

necessary.

[1][6]

Incorrect buffer pH

Verify the reaction

buffer pH is within the

optimal range of 8.3-

8.5.

[1][6]

Protein Precipitation
High concentration of

organic solvent

Keep the volume of

DMSO/DMF added to

the protein solution to

a minimum (<10% of

the total volume).

[1]

High Background

Fluorescence

Incomplete removal of

unreacted dye

Ensure thorough

purification of the

conjugate by gel

filtration or dialysis.

Repeat the purification

step if necessary.

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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